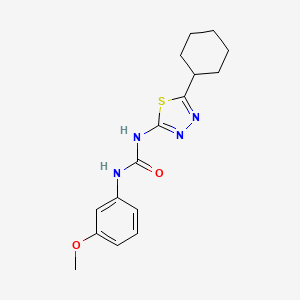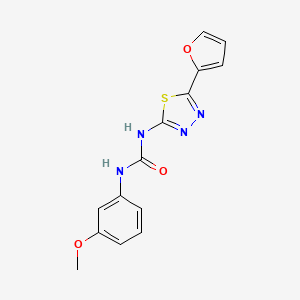
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 5-(furan-2-yl)-1,3,4-thiadiazole-2-amine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or microbial proliferation. The compound may also interact with DNA or RNA, disrupting the replication process in pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but lacks the methoxy group on the phenyl ring.
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets compared to similar compounds, leading to distinct pharmacological or pesticidal properties.
Eigenschaften
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-20-10-5-2-4-9(8-10)15-13(19)16-14-18-17-12(22-14)11-6-3-7-21-11/h2-8H,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYWGMGADMPZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
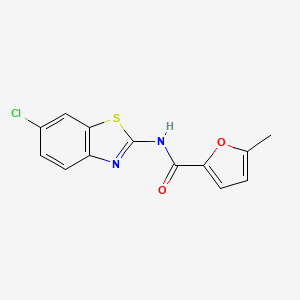
![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)
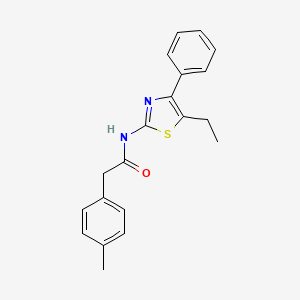
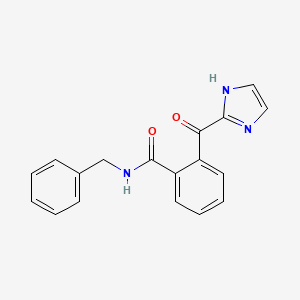
![[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate](/img/structure/B5737046.png)
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B5737052.png)
![2-[(4-Propan-2-ylbenzoyl)carbamothioylamino]benzamide](/img/structure/B5737054.png)
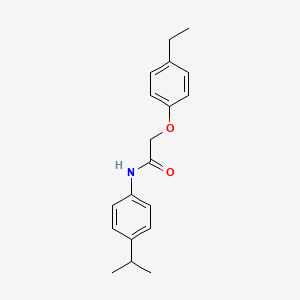
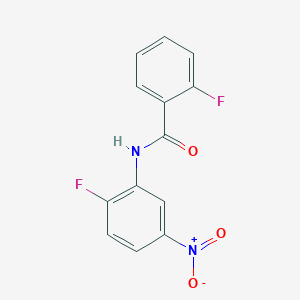
![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)
![Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5737074.png)
![(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE](/img/structure/B5737084.png)
![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine](/img/structure/B5737090.png)
